molecular formula C11H13BrClN3O2 B5886936 1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea

1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea

Cat. No.: B5886936
M. Wt: 334.60 g/mol
InChI Key: HZIMQSRJDGDWPK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a morpholine ring through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea typically involves the reaction of 4-bromo-2-chloroaniline with isocyanates or carbamates under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid or sodium hydroxide solutions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce amines and isocyanates.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and coatings.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action are often studied using molecular docking and biochemical assays to elucidate its effects at the molecular level.

Comparison with Similar Compounds

  • 4-Bromo-2-chlorophenyl isothiocyanate
  • 4-Bromo-2-chlorophenol
  • Profenofos

Comparison: 1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea is unique due to its specific urea linkage and the presence of both bromine and chlorine substituents on the phenyl ring. This combination of structural features imparts distinct chemical and biological properties compared to similar compounds. For instance, while 4-bromo-2-chlorophenol is a simple phenol derivative, the urea linkage in this compound provides additional sites for interaction with biological targets, potentially enhancing its pharmacological activity.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-morpholin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN3O2/c12-8-1-2-10(9(13)7-8)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIMQSRJDGDWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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